N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide
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Overview
Description
N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an alpha-1 adrenergic antagonist, which makes it useful in the treatment of conditions like benign prostatic hyperplasia (BPH) by relaxing the muscles in the prostate and bladder neck .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide involves multiple steps:
Nitration of Veratraldehyde: Veratraldehyde is nitrated to produce 6-nitroveratraldehyde.
Oxidation and Halogenation: The aldehyde group is oxidized to an acid, followed by halogenation with thionyl chloride.
Amide Formation: The halogenated product undergoes amide formation with ammonia to yield 4,5-dimethoxy-2-nitrobenzamide.
Reduction: The nitro group is reduced to form 2-amino-4,5-dimethoxybenzamide.
Cyclization: Reaction with urea leads to the formation of 6,7-dimethoxyquinazoline-2,4-dione.
Final Steps: The quinazoline derivative is then reacted with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinazoline N-oxides, while reduction can yield various amine derivatives .
Scientific Research Applications
N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The compound exerts its effects by selectively inhibiting alpha-1 adrenergic receptors in the lower urinary tract. This inhibition causes smooth muscle relaxation in the bladder neck and prostate, improving urine flow and reducing BPH symptoms. The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are related to adrenergic signaling .
Comparison with Similar Compounds
Similar Compounds
Alfuzosin: Another alpha-1 adrenergic antagonist used for similar medical applications.
Tamsulosin: Also used to treat BPH but with different side effect profiles.
Uniqueness
N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide is unique due to its specific chemical structure, which provides a distinct pharmacokinetic and pharmacodynamic profile compared to other alpha-1 adrenergic antagonists .
Properties
Molecular Formula |
C19H27N5O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-11-12-13(23-19)10-15(26-2)17(27-3)16(12)20/h10-11,14H,4-9,20H2,1-3H3,(H,21,25) |
InChI Key |
SVEUDSCPXHCZAS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C(=C3C=N2)N)OC)OC |
Origin of Product |
United States |
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